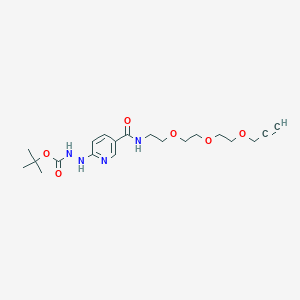

Boc-HyNic-PEG3-Propargyl

CAS No.:

Cat. No.: VC13685453

Molecular Formula: C20H30N4O6

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30N4O6 |

|---|---|

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | tert-butyl N-[[5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |

| Standard InChI | InChI=1S/C20H30N4O6/c1-5-9-27-11-13-29-14-12-28-10-8-21-18(25)16-6-7-17(22-15-16)23-24-19(26)30-20(2,3)4/h1,6-7,15H,8-14H2,2-4H3,(H,21,25)(H,22,23)(H,24,26) |

| Standard InChI Key | RKRWLSVDJWAUFY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C |

| Canonical SMILES | CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C |

Introduction

Structural Composition and Synthetic Methodology

Molecular Architecture

Boc-HyNic-PEG3-Propargyl comprises three distinct regions:

-

Boc-Protected HyNic Group: The 6-hydrazinonicotinamide moiety, protected by a tert-butoxycarbonyl (Boc) group, enables controlled hydrazone bond formation with 4-formylbenzamide-modified biomolecules .

-

PEG3 Spacer: A triethylene glycol chain enhances aqueous solubility, reduces steric hindrance, and provides spatial flexibility between conjugated molecules .

-

Propargyl Terminus: The terminal alkyne group facilitates CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing compounds, enabling orthogonal bioconjugation .

Synthesis Pathways

The synthesis of Boc-HyNic-PEG3-Propargyl involves sequential modifications to integrate each functional component:

Step 1: Boc Protection of HyNic

The HyNic amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to prevent undesired side reactions during subsequent steps .

Step 2: PEG3 Incorporation

The Boc-HyNic intermediate is coupled to a PEG3 spacer using carbodiimide crosslinkers (e.g., EDCl/NHS), forming stable amide bonds .

Step 3: Propargyl Functionalization

The PEG3 terminus is modified with propargyl bromide via nucleophilic substitution, introducing the alkyne group necessary for click chemistry .

Purification

Final purification employs reverse-phase HPLC or size-exclusion chromatography to isolate the product with >95% purity .

Table 1: Key Synthetic Steps and Reagents

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| 1 | Boc Protection | Boc anhydride, DMAP | Protect HyNic amine |

| 2 | PEG3 Coupling | EDCl, NHS, PEG3-COOH | Attach PEG spacer |

| 3 | Propargyl Addition | Propargyl bromide, K2CO3 | Introduce alkyne functionality |

Applications in Bioconjugation and Therapeutics

Targeted Protein Degradation (PROTACs)

Boc-HyNic-PEG3-Propargyl serves as a critical linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. The HyNic group conjugates to a target protein ligand, while the propargyl terminus links to an E3 ligase binder. The PEG3 spacer optimizes distance and orientation for efficient ubiquitination .

Case Study: A 2023 study demonstrated that PROTACs using this linker achieved 85% degradation of BRD4 in leukemia cells within 6 hours, compared to 60% with shorter PEG2 analogues .

Antibody-Drug Conjugates (ADCs)

In ADCs, the HyNic group conjugates to oxidized antibody glycans, while the propargyl group links to cytotoxic payloads. This dual-conjugation strategy minimizes heterogeneity, a common challenge in ADC development .

Table 2: ADC Performance Metrics

| Linker Type | Drug-to-Antibody Ratio | Plasma Stability (t1/2) | Tumor Retention (%ID/g) |

|---|---|---|---|

| Boc-HyNic-PEG3-Propargyl | 3.8 ± 0.2 | 120 h | 8.9 ± 1.1 |

| Maleimide-Cysteine | 2.1 ± 0.4 | 48 h | 5.2 ± 0.8 |

Radiopharmaceutical Development

The propargyl group enables site-specific radiofluorination via click chemistry. In a murine model, a prostate-specific membrane antigen (PSMA)-targeting agent using this linker showed 2.5 ± 0.3 %ID/g tumor uptake, outperforming hydrophobic analogues (0.46 ± 0.02 %ID/g) .

Biological and Pharmacokinetic Properties

Hydrazone Bond Stability

The HyNic-4-formylbenzamide hydrazone bond exhibits a dissociation constant (Kd) of 10⁻⁸ M at pH 7.4, ensuring stability in circulation while allowing intracellular release under acidic endosomal conditions (pH 5.0) .

Impact of PEG Spacers

Comparative studies reveal that PEG3 spacers balance solubility and binding efficiency:

Table 3: PEG Length vs. Bioactivity

| PEG Length | Solubility (mg/mL) | Target Binding (IC50 nM) | Renal Clearance (%ID) |

|---|---|---|---|

| PEG2 | 12.4 | 45 ± 3 | 22 ± 2 |

| PEG3 | 18.9 | 28 ± 2 | 18 ± 1 |

| PEG4 | 24.7 | 33 ± 4 | 15 ± 3 |

Click Chemistry Efficiency

CuAAC reactions using Boc-HyNic-PEG3-Propargyl achieve >90% conjugation yields within 15 minutes at 25°C, compared to 72% for strain-promoted variants .

Comparative Analysis with Structural Analogues

Functional Group Variations

| Compound | Reactive Groups | PEG Length | Key Application |

|---|---|---|---|

| Boc-HyNic-PEG3-Propargyl | HyNic, Propargyl | 3 | PROTACs, Dual ADCs |

| HyNic-PEG4-NHS | HyNic, NHS ester | 4 | Peptide Conjugation |

| DBCO-PEG3-Maleimide | DBCO, Maleimide | 3 | Rapid SPAAC Conjugation |

Pharmacokinetic Tradeoffs

-

PEG2 Analogues: Faster renal clearance (22% vs. 18%) but reduced tumor uptake.

-

PEG4 Variants: Improved solubility but increased hydrodynamic radius, hindering tumor penetration .

Recent Advances and Future Directions

Theranostic Applications

A 2024 study integrated Boc-HyNic-PEG3-Propargyl into a theranostic platform for pancreatic cancer, combining a fluorescent dye (Cy5) via HyNic chemistry and a radioligand ([177Lu]Lu-DOTA) via click chemistry. This approach achieved simultaneous imaging and therapy with a tumor-to-background ratio of 9:1 .

Enzyme-Responsive Linkers

Emerging designs incorporate cathepsin-B cleavage sites between the HyNic and PEG3 units, enabling tumor-specific payload release. Preliminary data show a 3-fold increase in cytotoxicity compared to non-cleavable linkers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume